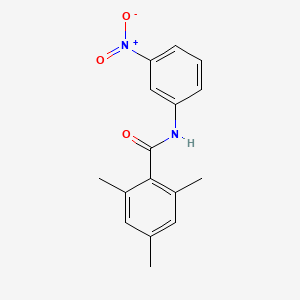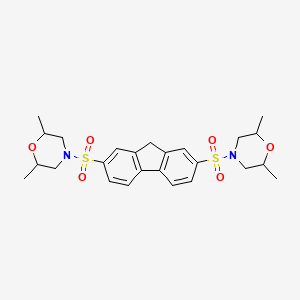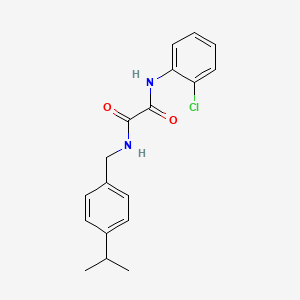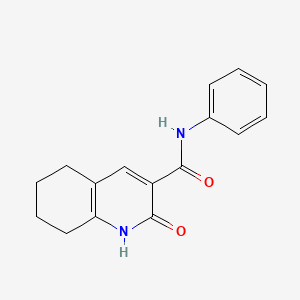![molecular formula C17H16N4OS B5063654 2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5063654.png)
2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related triazoloisoquinoline derivatives often involves catalytic processes or reactions under specific conditions to achieve the desired molecular architecture. For instance, triazoloisoquinoline derivatives have been synthesized using chitosan as a heterogeneous catalyst under microwave irradiation, demonstrating the versatility of approaches in generating such compounds (Hassaneen et al., 2011). Similarly, triazolothienotetrahydroisoquinoline derivatives have been prepared, highlighting the diverse synthetic pathways possible for these complex molecules (Kamal et al., 2011).
Molecular Structure Analysis
The molecular structure of triazoloisoquinoline and related derivatives is characterized by their heterocyclic cores, which significantly influence their chemical and biological activities. Studies have focused on understanding the structural aspects of these compounds, including their isomerisation and the effects on their spectral properties, to better comprehend their reactivity and potential applications (Hoogzand, 2010).
Chemical Reactions and Properties
Triazoloisoquinoline derivatives undergo various chemical reactions, such as cycloadditions, which have been explored to synthesize new compounds with potential biological activities. For example, reactions of 1,3-dipoles with heterocycles have facilitated the synthesis of dihydrotriazolo[4,3-a]pyridines and their analogs, showcasing the chemical versatility of these molecules (Grubert et al., 1992).
Physical Properties Analysis
The physical properties of triazoloisoquinoline derivatives, such as their crystal structures and conformational dynamics, are influenced by their molecular architecture. Studies have elucidated the diverse supramolecular synthons formed by these compounds in the solid state, contributing to an understanding of their physicochemical characteristics and potential for pharmaceutical development (Chai et al., 2019).
Chemical Properties Analysis
The chemical properties of triazoloisoquinoline derivatives, including their reactivity and interaction with other molecules, are pivotal for their potential applications. The synthesis of these compounds through innovative methods, such as aryne [3 + 2] cycloaddition, highlights their reactivity and the possibilities for creating new molecules with unique properties (Abarca et al., 1997).
Future Directions
Mechanism of Action
Target of Action
Mode of Action
Similar compounds have been found to inhibit the activity of their target enzymes, thereby disrupting the life cycle of the pathogens they act against
Biochemical Pathways
Given the potential antiviral and antimicrobial activities of similar compounds , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of certain pathogens.
Result of Action
Based on the potential antiviral and antimicrobial activities of similar compounds , it can be inferred that the compound may lead to the inhibition of pathogen growth and replication.
properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-16(20-10-8-13-5-1-2-6-14(13)11-20)12-23-17-19-18-15-7-3-4-9-21(15)17/h1-7,9H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBFIMNJWMDISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSC3=NN=C4N3C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5063575.png)
![3-[(5-bromo-2-methoxybenzyl)thio]propanenitrile](/img/structure/B5063578.png)

![2-[(4-anilinophenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5063594.png)

![N-(3-bromophenyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5063605.png)
![1-(3-bromophenyl)-4-{[1-(4-chloro-3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B5063607.png)
![5-{[5-(3-chloro-2-methylphenyl)-2-furyl]methylene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydro-3-pyridinecarbonitrile](/img/structure/B5063615.png)
![2-chlorobenzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5063631.png)

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-tert-butylbenzamide](/img/structure/B5063638.png)
![N-(3,5-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B5063640.png)

![5-ethyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5063675.png)